molecular formula C54H48O8P2 B12525032 Benzene-1,4-diol--oxo(triphenyl)-lambda~5~-phosphane (3/2) CAS No. 869734-69-0

Benzene-1,4-diol--oxo(triphenyl)-lambda~5~-phosphane (3/2)

Cat. No.: B12525032
CAS No.: 869734-69-0
M. Wt: 886.9 g/mol
InChI Key: MIQQWQYMYXIJOU-UHFFFAOYSA-N
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Description

Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) is a complex organophosphorus compound It features a benzene ring substituted with hydroxyl groups at the 1 and 4 positions, and a triphenylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) typically involves the reaction of benzene-1,4-diol with triphenylphosphine oxide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) involves its interaction with specific molecular targets. The hydroxyl groups and phosphine oxide moiety can participate in various chemical reactions, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone: Benzene-1,4-diol without the phosphine oxide group.

    Triphenylphosphine oxide: Lacks the benzene-1,4-diol moiety.

    Quinones: Oxidized derivatives of benzene-1,4-diol.

Properties

CAS No.

869734-69-0

Molecular Formula

C54H48O8P2

Molecular Weight

886.9 g/mol

IUPAC Name

benzene-1,4-diol;diphenylphosphorylbenzene

InChI

InChI=1S/2C18H15OP.3C6H6O2/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*7-5-1-2-6(8)4-3-5/h2*1-15H;3*1-4,7-8H

InChI Key

MIQQWQYMYXIJOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O

Origin of Product

United States

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